molecular formula C17H16N6OS B14157244 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B14157244
M. Wt: 352.4 g/mol
InChI Key: DSLAGBKRTYGCNJ-YBFXNURJSA-N
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Description

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound that features a 1,2,4-triazole ring, a pyridine ring, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling of the triazole and pyridine rings: This step involves the formation of a Schiff base by reacting the triazole derivative with a pyridine aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes, while the Schiff base can interact with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

Uniqueness

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is unique due to the combination of its triazole, pyridine, and sulfanyl groups, which confer distinct electronic and steric properties. This uniqueness may result in different biological activities and applications compared to other triazole-containing compounds .

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H16N6OS/c1-23-16(13-7-3-2-4-8-13)21-22-17(23)25-12-15(24)20-19-11-14-9-5-6-10-18-14/h2-11H,12H2,1H3,(H,20,24)/b19-11+

InChI Key

DSLAGBKRTYGCNJ-YBFXNURJSA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=CC=C3

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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